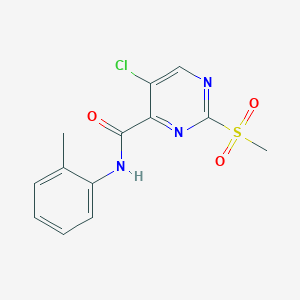
5-chloro-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C13H12ClN3O3S and its molecular weight is 325.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-Chloro-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
The compound has the following chemical properties:
- Molecular Formula : C12H12ClN3O2S
- Molecular Weight : 287.75 g/mol
- CAS Number : 38275-34-2
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. The compound has demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target in the management of inflammatory diseases.
- Inhibition of COX Enzymes : The compound exhibited an IC50 value comparable to celecoxib, a well-known COX-2 inhibitor. In vitro assays indicated that the compound significantly reduced COX-2 activity, suggesting its potential as an anti-inflammatory agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms.
- Mechanism of Action : The compound's ability to induce cell cycle arrest and apoptosis has been demonstrated in several cancer cell lines. It modulates key signaling pathways involved in cell survival and proliferation .
Case Studies
- In Vivo Studies on Anti-inflammatory Effects :
- Anticancer Efficacy :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Chlorine Substitution : The presence of a chlorine atom enhances the lipophilicity and bioavailability of the compound.
- Methylsulfonyl Group : This functional group contributes to the compound's ability to interact with biological targets effectively.
Propriétés
IUPAC Name |
5-chloro-N-(2-methylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S/c1-8-5-3-4-6-10(8)16-12(18)11-9(14)7-15-13(17-11)21(2,19)20/h3-7H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSHNQXRAHWTQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














